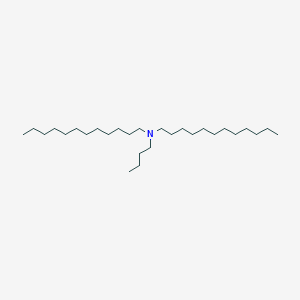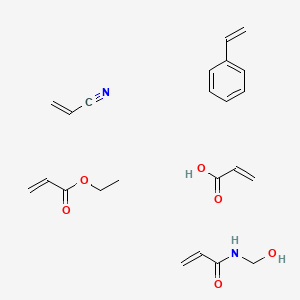![molecular formula C23H40BrNO2S B14633218 Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide CAS No. 56492-06-9](/img/structure/B14633218.png)
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The unique structure of this compound allows it to interact with both hydrophobic and hydrophilic substances, making it a versatile agent in chemical and biological research.
Méthodes De Préparation
The synthesis of Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide typically involves a multi-step process. One common method includes the reaction of dodecyl bromide with 3-(2-hydroxybenzamido)propylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methylsulfanium bromide to yield the final compound. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction .
Analyse Des Réactions Chimiques
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide or chloride ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ammonium compounds .
Applications De Recherche Scientifique
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide has several scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell membrane studies due to its ability to interact with lipid bilayers.
Mécanisme D'action
The mechanism of action of Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide involves its interaction with cell membranes. The compound’s hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The sulfanium group interacts with negatively charged components of the membrane, enhancing its antimicrobial activity. This dual interaction with both hydrophobic and hydrophilic regions makes it effective in disrupting microbial cell membranes .
Comparaison Avec Des Composés Similaires
Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar in its surfactant properties but differs in its chain length and specific applications.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic, but with a different aromatic structure.
Dodecyltrimethylammonium bromide: Similar in its dodecyl chain but lacks the hydroxybenzamido group, affecting its interaction with biological membranes.
These comparisons highlight the unique structural features of this compound, particularly its hydroxybenzamido group, which enhances its interaction with biological systems.
Propriétés
Numéro CAS |
56492-06-9 |
|---|---|
Formule moléculaire |
C23H40BrNO2S |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
dodecyl-[3-[(2-hydroxybenzoyl)amino]propyl]-methylsulfanium;bromide |
InChI |
InChI=1S/C23H39NO2S.BrH/c1-3-4-5-6-7-8-9-10-11-14-19-27(2)20-15-18-24-23(26)21-16-12-13-17-22(21)25;/h12-13,16-17H,3-11,14-15,18-20H2,1-2H3,(H-,24,25,26);1H |
Clé InChI |
RBHNSTSKYAEENQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[S+](C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




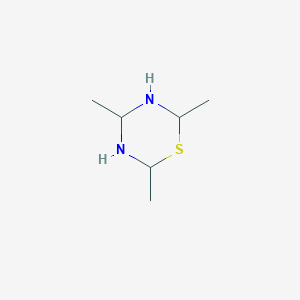


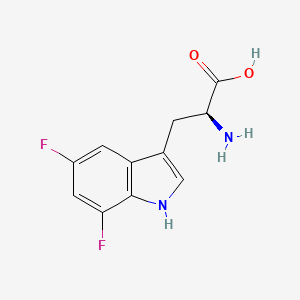
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

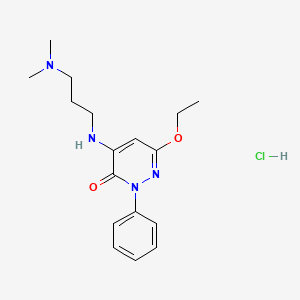
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)


